N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-chlorophenoxy)acetamide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of an azepane ring, a methylphenyl group, and a chlorophenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-chlorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: This step involves the cyclization of a suitable precursor to form the azepane ring.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Chlorophenoxy Acetamide Moiety: This step involves the reaction of a chlorophenol derivative with an acetamide precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-chlorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)-N-(2,4-difluorophenyl)acetamide: Similar structure with a difluorophenyl group instead of a chlorophenoxy group.
N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide: Contains a trichloroethyl group and a methylbenzamide moiety.
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H29ClN2O2 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-18-10-12-19(13-11-18)21(26-14-6-2-3-7-15-26)16-25-23(27)17-28-22-9-5-4-8-20(22)24/h4-5,8-13,21H,2-3,6-7,14-17H2,1H3,(H,25,27) |
InChI Key |
OJBRTTYWSCCFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2Cl)N3CCCCCC3 |
Origin of Product |
United States |
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